
3-Methyl-8-(3-methylpiperidin-1-yl)-7-octylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-Methyl-8-(3-methylpiperidin-1-yl)-7-octylpurine-2,6-dione” is a purine derivative. Purines are biologically significant compounds and are part of many biochemical processes. They are found in DNA, RNA, and ATP .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the purine ring, followed by the attachment of the various substituents. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The purine ring provides a rigid, planar structure, while the various substituents would add complexity and potentially influence the compound’s properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, and stability would be determined by the functional groups present .科学的研究の応用
Type 2 Diabetes Treatment
BI 1356 is a highly potent, selective, and orally bioavailable DPP-4 inhibitor. It was designed for the treatment of type 2 diabetes. DPP-4 inhibitors enhance insulin secretion and reduce blood glucose levels by inhibiting the degradation of incretin hormones (such as GLP-1) that regulate glucose homeostasis .
Xanthine-Based Scaffold
BI 1356 is structurally derived from the xanthine scaffold. Its unique chemical class contributes to its superior potency and longer duration of action compared to other DPP-4 inhibitors. The xanthine-based structure provides a promising avenue for developing effective antidiabetic agents .
Clinical Trials and Once-Daily Potential
BI 1356 is currently undergoing clinical phase IIb trials. Its favorable pharmacokinetic profile suggests the potential for once-daily dosing in type 2 diabetics. The compound’s long-acting properties make it an attractive candidate for improving patient compliance and glycemic control .
Blood Glucose Lowering in Animal Models
In preclinical studies, BI 1356 demonstrated significant blood glucose-lowering effects across different animal species. This efficacy supports its therapeutic relevance in managing hyperglycemia associated with type 2 diabetes .
DPP-4 Inhibition Mechanism
BI 1356 inhibits DPP-4, an enzyme responsible for degrading incretin hormones. By blocking DPP-4 activity, it prolongs the action of GLP-1 and GIP, leading to enhanced insulin secretion and reduced glucagon release. This mechanism helps maintain glucose homeostasis .
Future Clinical Applications
Beyond diabetes, researchers are exploring the potential of DPP-4 inhibitors in other metabolic disorders, cardiovascular diseases, and even cancer. BI 1356’s unique structure may offer insights into broader therapeutic applications .
作用機序
Target of Action
A structurally similar compound, bi 1356, is known to inhibit dipeptidyl peptidase-4 (dpp-4) . DPP-4 is an enzyme that degrades incretin hormones, which stimulate a decrease in blood glucose levels .
Mode of Action
If it acts similarly to bi 1356, it may inhibit dpp-4, preventing the degradation of incretin hormones and thereby increasing their concentration . This would lead to a decrease in blood glucose levels .
Biochemical Pathways
If it acts like BI 1356, it may affect the incretin system, which regulates glucose homeostasis . By inhibiting DPP-4, the compound could prolong the action of incretin hormones, leading to increased insulin secretion and decreased glucagon release .
Result of Action
If it acts like BI 1356, it could lead to a decrease in blood glucose levels by increasing the concentration of incretin hormones .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-methyl-8-(3-methylpiperidin-1-yl)-7-octylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N5O2/c1-4-5-6-7-8-9-13-25-16-17(23(3)20(27)22-18(16)26)21-19(25)24-12-10-11-15(2)14-24/h15H,4-14H2,1-3H3,(H,22,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYKHIWNMMRNFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(N=C1N3CCCC(C3)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-8-(3-methylpiperidyl)-7-octyl-1,3,7-trihydropurine-2,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![L-Proline, N-[(1,1-dimethylethoxy)carbonyl]glycyl-4-(benzoylamino)-, (4R)-](/img/structure/B2496033.png)
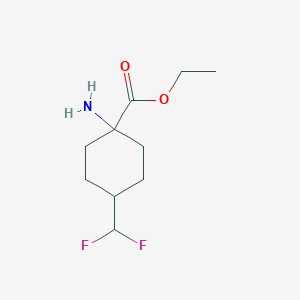
![4-[(5,6-dichloropyridin-3-yl)sulfonyl]-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2496038.png)

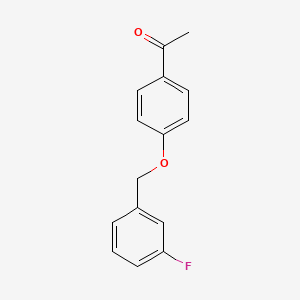
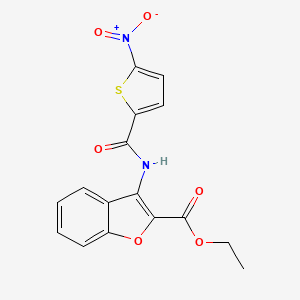
![{[(4-Methylphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate](/img/structure/B2496043.png)
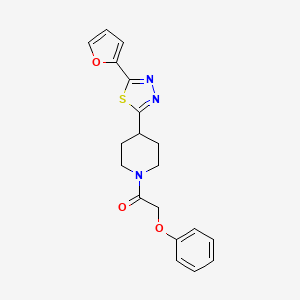
![6-Oxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride](/img/structure/B2496045.png)
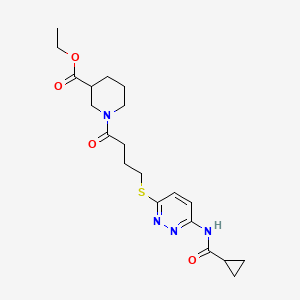
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2496047.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2496049.png)

